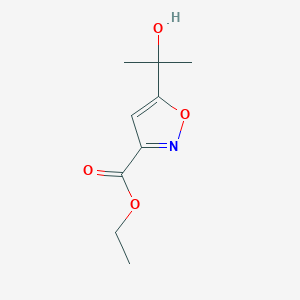
1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-difluorobenzyl)sulfonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-difluorobenzyl)sulfonyl)-1,4-diazepane is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as DISS and has been synthesized using various methods, including the use of imidazole and diazepane as starting materials.
Scientific Research Applications
Synthesis and Chemical Reactions
Ugi Multicomponent Reaction and Cyclization : A study by Banfi et al. (2007) explored the synthesis of diazepane systems using Ugi multicomponent reactions followed by intramolecular SN2 reactions. This method efficiently creates 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones.
Diazo-Transfer Reagent Synthesis : Potter et al. (2016) developed an updated synthesis procedure for imidazole-1-sulfonyl azide hydrogen sulfate, a valuable reagent for diazo-transfer reactions. This synthesis method avoids the risks associated with the parent compound, making it more stable and safer for use in chemical syntheses (Potter et al., 2016).
Olefin Epoxidation Catalysts : Research by Sankaralingam and Palaniandavar (2014) examined manganese(III) complexes involving diazepane ligands as catalysts for olefin epoxidation. Their work highlights the effect of the Lewis basicity of ligands on reactivity, offering insights into fine-tuning chemical reactions involving diazepane derivatives (Sankaralingam & Palaniandavar, 2014).
Applications in Synthesis of Heterocyclic Compounds
Synthones for Heterocyclic Compounds : Zibinsky and Fokin (2013) demonstrated that 1-sulfonyl-1,2,3-triazoles, accessible through copper-catalyzed azide-alkyne cycloaddition, can serve as precursors to reactive intermediates useful in the synthesis of various heterocycles. These intermediates are significant in both synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).
Ionic Liquids with Aromatic Functionality : Tao and Simon (2015) studied imidazolium-based ionic liquids with aromatic groups, which included diazepane derivatives. These studies offer insights into the properties of these ionic liquids, such as their rheological behavior, and expand their potential applications in various fields (Tao & Simon, 2015).
Reagent Design and Synthesis
Diazotransfer Reagent : Goddard-Borger and Stick (2007) reported the design of a new diazotransfer reagent, imidazole-1-sulfonyl azide hydrochloride. This reagent demonstrates efficient conversion of primary amines into azides and methylene substrates into diazo compounds, showcasing its utility in diverse chemical synthesis processes (Goddard-Borger & Stick, 2007).
Metal Carbene Precursors : Ren et al. (2017) explored 4-diazoisochroman-3-imines as metal carbene precursors, highlighting their utility in synthesizing isochromene derivatives. This research opens up new avenues for the application of diazepane derivatives in organic synthesis (Ren et al., 2017).
properties
IUPAC Name |
1-[(2,5-difluorophenyl)methylsulfonyl]-4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N4O4S2/c16-13-2-3-14(17)12(8-13)10-26(22,23)20-4-1-5-21(7-6-20)27(24,25)15-9-18-11-19-15/h2-3,8-9,11H,1,4-7,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLRJPXWFZPNHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)S(=O)(=O)CC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1H-imidazol-4-yl)sulfonyl)-4-((2,5-difluorobenzyl)sulfonyl)-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-9-methyl-1,7-bis(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2733476.png)

![7-(2,3-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2733479.png)
![[5-(dimethylsulfamoyl)-1-ethyl-1H-1,3-benzodiazol-2-yl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2733481.png)


![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![6-oxo-N-(4-propoxybenzyl)-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2733486.png)
![9-(4-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2733487.png)
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2733489.png)


![N-({[2,3'-bifuran]-5-yl}methyl)-2-chlorobenzene-1-sulfonamide](/img/structure/B2733493.png)